Kuguaglycoside C
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Kuguaglycoside C, a triterpene glycoside isolated from Momordica charantia, shows promising anti-cancer properties. A study by Tabata et al. (2012) revealed its cytotoxic effect against human neuroblastoma IMR-32 cells, inducing significant cell death through a caspase-independent pathway. This suggests its potential as a therapeutic agent for neuroblastoma, a type of cancer that predominantly affects children (Tabata et al., 2012).
Hypoglycaemic Activities
This compound has also been studied for its hypoglycaemic activities. Research published in the Journal of Functional Foods by Zhang et al. (2014) includes findings on various cucurbitane-type glycosides, including this compound, from Momordica charantia. These compounds have shown significant bioactivity in glucose uptake assays, indicating potential utility in managing blood sugar levels and treating diabetes (Zhang et al., 2014).
Insulin Secretion Stimulation
A study by Keller et al. (2011) on Momordica charantia, from which this compound is derived, demonstrates its role in stimulating insulin secretion in vitro. This research, focusing on saponins and cucurbitane triterpenoids from M. charantia, indicates that compounds like this compound could be beneficial in the treatment of diabetes by enhancing insulin secretion (Keller et al., 2011).
Cytotoxicity against Tumor Cell Lines
In addition to its anti-cancer and hypoglycaemic activities, this compound has been studied for its cytotoxic effects on various human tumor cell lines. The research by Hsiao et al. (2013) highlights the antiproliferative activities of cucurbitane-type triterpene glycosides from Momordica charantia fruits, including this compound. These compounds have demonstrated significant cytotoxicity against several human tumor cell lines, suggesting their potential in cancer therapy (Hsiao et al., 2013).
Mecanismo De Acción
Target of Action
Kuguaglycoside C is a triterpene glycoside that can be isolated from the leaves of Momordica charantia . The primary target of this compound is the apoptosis-inducing factor (AIF), a protein involved in programmed cell death .
Mode of Action
This compound interacts with AIF, leading to its increased expression and cleavage . This interaction induces caspase-independent DNA cleavage and cell death of neuroblastoma cells . The compound establishes several hydrogen bonds within the isomaltase enzymatic pocket and interacts with sixteen amino acid residues .
Pharmacokinetics
The compound is known to be soluble in methanol, ethyl acetate, and butanol , which may influence its bioavailability.
Result of Action
The result of this compound’s action is the induction of cell death in neuroblastoma cells . This is achieved through the activation of DNases and the modulation of various protein levels . The compound also induces nuclear shrinkage at high concentrations .
Action Environment
The compound’s solubility in various solvents suggests that its action may be influenced by the cellular and extracellular environment .
Safety and Hazards
The safety data sheet for Kuguaglycoside C advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Análisis Bioquímico
Biochemical Properties
Kuguaglycoside C has been found to interact with several biomolecules. It established several hydrogen bonds within the isomaltase enzymatic pocket and interacted with sixteen amino acid residues .
Cellular Effects
This compound has significant cytotoxicity against human neuroblastoma IMR-32 cells . It induces nuclear shrinkage at high concentrations .
Molecular Mechanism
This compound induces caspase-independent cell death . It significantly decreases the expression of survivin and cleaves poly (ADP-ribose) polymerase (PARP) . It also significantly increases the expression and cleavage of apoptosis-inducing factor (AIF) .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significant cytotoxicity against the IMR-32 cells after 48 hours of treatment .
Propiedades
IUPAC Name |
(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBHCPPEZFBPJG-ZBAJYRRDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.